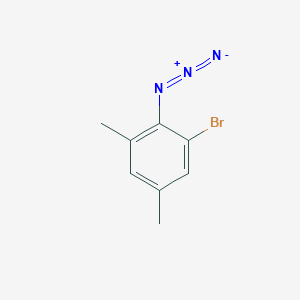
methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride” is a chemical compound with potential pharmaceutical applications. It is a derivative of the amino acid alanine, containing a methyl group and a 2,4,5-trifluorophenyl group .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H13ClF3NO2 . It includes a methyl ester group (COC=O), an amino group (NH2), and a 2,4,5-trifluorophenyl group attached to a butanoate backbone . The exact structure can be determined using spectroscopic methods .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 283.68 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 283.0586908 g/mol . It is a powder at room temperature .作用机制
Target of Action
It is suggested that this compound may have potential pharmacological effects in promoting insulin secretion .
Biochemical Pathways
It is suggested that it may influence the pathways related to insulin secretion .
Result of Action
It is suggested that it may have potential therapeutic benefits in treating neurological and psychiatric disorders such as anxiety and depression .
实验室实验的优点和局限性
The main advantage of using methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride in lab experiments is its ability to act as both an inhibitor and an agonist of various enzymes and receptors. This allows researchers to study the effects of various drugs and compounds on cells in a variety of ways. Additionally, this compound is relatively easy to synthesize and is relatively stable, making it an ideal compound for use in lab experiments. However, one of the main limitations of using this compound in lab experiments is its potential to cause cytotoxicity at high concentrations.
未来方向
There are a variety of potential future directions for the use of methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride in scientific research. For example, it could be used to further investigate the effects of various drugs and compounds on cells, as well as to study the structure and function of proteins. Additionally, it could be used to further study the mechanism of action of various enzymes and receptors, as well as to identify potential drug targets. Finally, it could be used to further study the effects of various drugs and compounds on the biochemical and physiological processes of the body.
合成方法
Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride is synthesized through a two-step process. In the first step, the compound is synthesized through a reaction between 2,4,5-trifluorophenyl isocyanate and 4-aminobutanol. This reaction is conducted in a solvent such as acetonitrile and is catalyzed by a base such as potassium carbonate. In the second step, the product from the first step is reacted with hydrochloric acid to form the desired this compound. This reaction is conducted in a solvent such as ethanol and is catalyzed by a base such as potassium carbonate.
科学研究应用
Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride is used in a variety of scientific research applications. It is used in biochemical and physiological studies to investigate the effects of various drugs and compounds on cells. It is also used in drug discovery and development, as it can be used to identify potential drug targets and to study the structure and function of proteins. Additionally, it is used in the study of enzyme kinetics, as it can be used to measure the rate of enzyme-catalyzed reactions.
安全和危害
“Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride” is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
属性
IUPAC Name |
methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12;/h3,5,7H,2,4,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHUQANPVYGJKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC1=CC(=C(C=C1F)F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6617621.png)
![(2R)-2-({3-[({4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl}methyl)amino]phenyl}formamido)pentanedioic acid](/img/structure/B6617637.png)


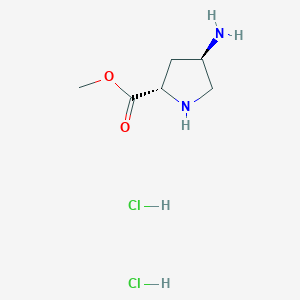
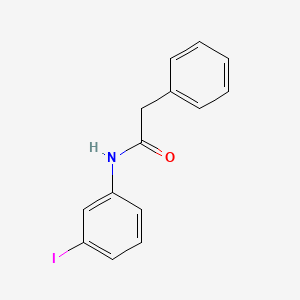
![Ethenetricarbonitrile, [4-(phenylamino)phenyl]-](/img/structure/B6617674.png)
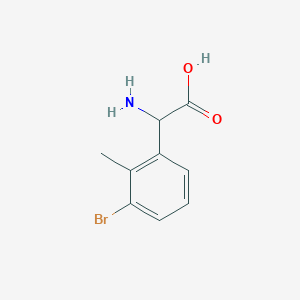
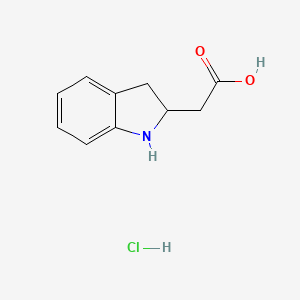
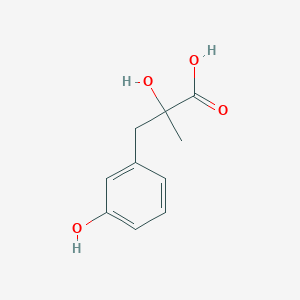
![1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene, Mixture of diastereomers](/img/structure/B6617697.png)
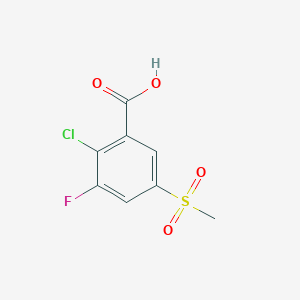
![2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol](/img/structure/B6617716.png)
